![molecular formula C16H16N2O2S2 B2978523 N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 1219906-61-2](/img/structure/B2978523.png)

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

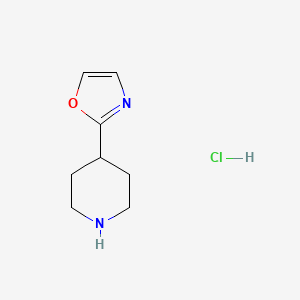

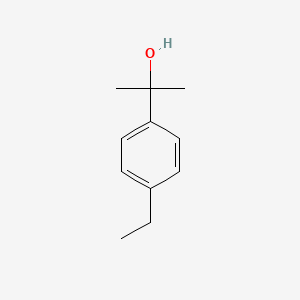

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, making it a promising target for the treatment of B-cell malignancies.

Scientific Research Applications

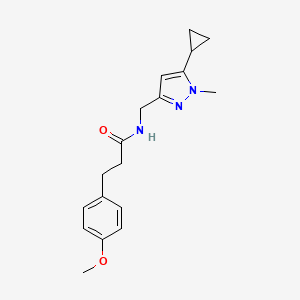

Synthesis and Biological Activity

Several studies have synthesized novel compounds within the benzothiazole family and evaluated their biological activities. For instance, a range of benzimidazole/benzothiazole-2-carboxamides with various substitutions was synthesized and evaluated for their antiproliferative activity in vitro against human cancer cells and their antioxidant capacity. One compound showed promising antiproliferative activity, while another demonstrated significant antioxidant potential, suggesting the versatility of this scaffold in drug development (Cindrić et al., 2019).

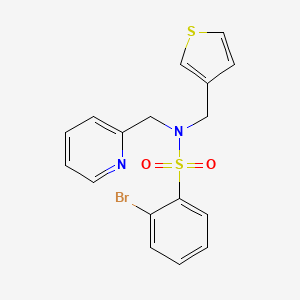

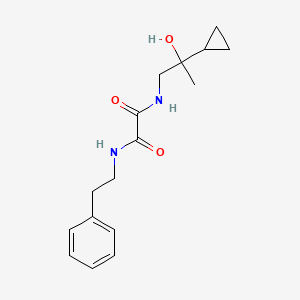

Antimicrobial Evaluation

Thiazole derivatives have been reported to possess various biological activities, including antimicrobial properties. A study on N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives highlighted their antimicrobial activity against both gram-positive and gram-negative bacteria, indicating the potential use of these compounds in addressing bacterial infections (Chawla, 2016).

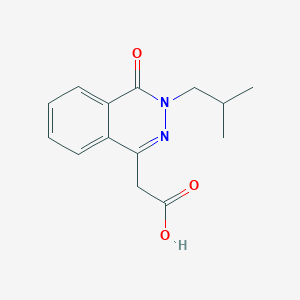

Photovoltaic Applications

The incorporation of thiophene and thiazole units into coumarin sensitizers for dye-sensitized solar cells (DSSCs) has shown to improve light-harvesting capabilities and photovoltaic performance. This suggests the potential application of such compounds in the development of efficient solar energy conversion technologies (Han et al., 2015).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their potential as corrosion inhibitors. Experimental and computational studies of these compounds revealed their effectiveness in protecting mild steel against corrosion in acidic media, suggesting their application in industrial corrosion protection (Hu et al., 2016).

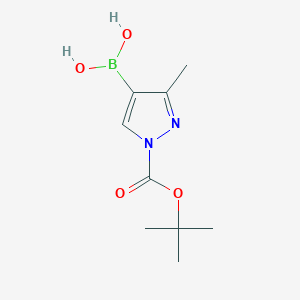

properties

IUPAC Name |

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S2/c1-20-8-7-18(10-12-6-9-21-11-12)16(19)15-17-13-4-2-3-5-14(13)22-15/h2-6,9,11H,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWOVPHCKBRLJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2978443.png)

![1-(3-Fluoro-4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2978449.png)

![3,4,5-trimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2978451.png)

![2-(3-(phenylsulfonyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2978454.png)

![4,7-Dimethoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2978463.png)